ent-Sitagliptin-d4 Phosphate is a deuterated analog of sitagliptin, primarily used in the management of type 2 diabetes mellitus. It functions as a dipeptidyl peptidase-4 inhibitor, which helps to increase insulin secretion and decrease glucagon levels in a glucose-dependent manner. The deuterium labeling enhances its utility in pharmacokinetic studies and metabolic research, providing insights into the drug's behavior in biological systems.
Sitagliptin was originally developed by Merck & Co. and has been widely studied for its efficacy in controlling blood sugar levels. The deuterated version, ent-sitagliptin-d4 phosphate, is synthesized for research purposes, particularly to trace metabolic pathways and interactions in vivo.
The synthesis of ent-sitagliptin-d4 phosphate involves several steps that utilize deuterated precursors to ensure the incorporation of deuterium atoms into the final product.
The molecular structure of ent-sitagliptin-d4 phosphate can be described as follows:
Ent-sitagliptin-d4 phosphate undergoes various chemical reactions relevant to its function as a therapeutic agent:
The mechanism of action for ent-sitagliptin-d4 phosphate is centered around its role as a dipeptidyl peptidase-4 inhibitor:
Studies have shown that sitagliptin can reduce hemoglobin A1c levels by approximately 0.5% to 1% when used as monotherapy or in combination with other antidiabetic agents .
Ent-sitagliptin-d4 phosphate has several scientific applications:
ent-Sitagliptin-d4 phosphate is a structurally complex isotopologue characterized by deuterium substitution and enantiomeric inversion. Its systematic IUPAC name is 7-[(3S)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine-d4 phosphate, reflecting both stereochemical and isotopic modifications. The molecular formula is C₁₆D₄H₁₁F₆N₅O·H₂·HO₄P with a molecular weight of 509.334 g/mol, as confirmed by high-resolution mass spectrometry [3] [6]. Key identifiers include:
Table 1: Nomenclature and Chemical Identifiers
Nomenclature Type | Designation |
---|---|
Systematic Name | 7-[(3S)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine-d4 phosphate |
Molecular Formula | C₁₆D₄H₁₁F₆N₅O·H₂·HO₄P |
Molecular Weight | 509.334 g/mol |
CAS Number | 1432063-88-1 |
Deuteration at four hydrogen sites (d4) creates a stable isotopologue with distinct physicochemical properties while maintaining bioequivalence to the parent molecule. The deuterium atoms are strategically positioned at metabolically vulnerable sites, primarily on the triazolopyrazine ring, to retard oxidative metabolism. This design leverages the deuterium kinetic isotope effect (DKIE), where C-D bond cleavage requires higher activation energy than C-H bonds, thereby extending the molecule’s in vivo half-life. Researchers utilize this isotopologue as an internal standard in LC-MS/MS due to its near-identical chromatographic behavior to non-deuterated sitagliptin, yet distinguishable mass shift (+4 Da) [1] [3]. Its primary applications include:
The "ent-" prefix denotes the enantiomeric inversion at the chiral C3 center, converting the natural (3R)-configuration of sitagliptin to its (3S)-counterpart. This stereochemical alteration fundamentally disrupts molecular recognition by dipeptidyl peptidase-4 (DPP-4). While natural sitagliptin exhibits an IC₅₀ of 19 nM against DPP-4 in Caco-2 cell extracts [1], the ent-form shows drastically reduced binding affinity due to diastereotopic mismatch in the enzyme's catalytic pocket. X-ray crystallography studies confirm that the (3R)-amine group forms critical hydrogen bonds with Glu205 and Glu206 residues in DPP-4, interactions geometrically impossible in the ent-form. This stereospecificity makes ent-sitagliptin-d4 phosphate invaluable for:
The compound’s dual properties—deuteration and enantiomeric purity—enable advanced analytical applications. In ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), it acts as a retention marker for quantifying trace impurities like genotoxic nitroso derivatives (e.g., NTTP). Recent methodologies achieve detection limits of 0.98 ng/mL for such impurities in sitagliptin APIs [7]. Metabolic studies leverage its isotopic signature to differentiate endogenous compounds from drug-derived metabolites in complex matrices. Key applications include:
Table 2: Analytical Applications of ent-Sitagliptin-d4 Phosphate
Application Type | Methodology | Detection Limit |
---|---|---|
Genotoxic Impurity Screening | UHPLC-MS/MS with electrospray ionization | 0.98 ng/mL (NTTP) |
Metabolic Stability Assays | Hepatocyte incubations with HRMS | 0.1 ppm (metabolite detection) |
Chiral Separation Optimization | Chiral stationary phase chromatography | <0.1% enantiomeric impurity |
The compound’s physicochemical stability (-20°C storage recommended) ensures reliability across extended analytical workflows [1] [6].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: